![molecular formula C7H7ClO2 B14003504 7-Chlorobicyclo[2.2.1]heptane-2,3-dione CAS No. 89793-49-7](/img/structure/B14003504.png)
7-Chlorobicyclo[2.2.1]heptane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chlorobicyclo[221]heptane-2,3-dione is a bicyclic compound with the molecular formula C7H7ClO2 It is a derivative of norbornane, featuring a chlorine atom and two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorobicyclo[2.2.1]heptane-2,3-dione typically involves the Diels-Alder reaction. This reaction is a cycloaddition between a diene and a dienophile, forming a bicyclic structure. In this case, the reaction involves a furan derivative and a suitable dienophile under controlled conditions to introduce the chlorine atom and the ketone groups.
Industrial Production Methods
Industrial production of this compound may involve optimized Diels-Alder reactions with high yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
7-Chlorobicyclo[2.2.1]heptane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chlorobicyclo[2.2.1]heptane-2,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Chlorobicyclo[2.2.1]heptane-2,3-dione involves its interaction with specific molecular targets. The chlorine atom and ketone groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A similar bicyclic compound with an oxygen atom in place of chlorine.
Bicyclo[2.2.1]heptane-2,3-dione: Lacks the chlorine atom but has similar structural features.
1-Chlorobicyclo[2.2.1]heptane: Another chlorinated derivative with different functional groups.
Uniqueness
7-Chlorobicyclo[2.2.1]heptane-2,3-dione is unique due to the presence of both chlorine and ketone groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications and makes it a valuable compound in various research fields.
Properties
CAS No. |
89793-49-7 |
|---|---|
Molecular Formula |
C7H7ClO2 |
Molecular Weight |
158.58 g/mol |
IUPAC Name |
7-chlorobicyclo[2.2.1]heptane-2,3-dione |
InChI |
InChI=1S/C7H7ClO2/c8-5-3-1-2-4(5)7(10)6(3)9/h3-5H,1-2H2 |
InChI Key |
HQZZGUDAHNYWJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1C(=O)C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003431.png)
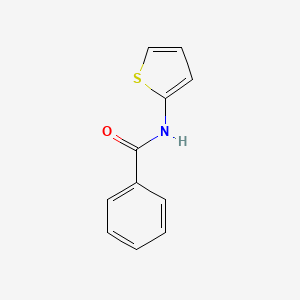
![6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14003440.png)
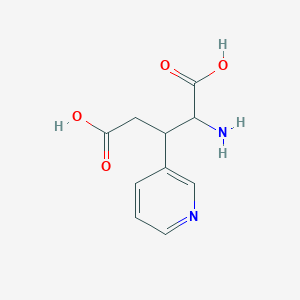
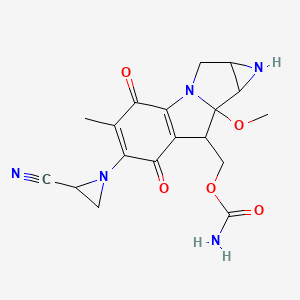
![O2-tert-butyl O7-ethyl 2,5-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B14003461.png)
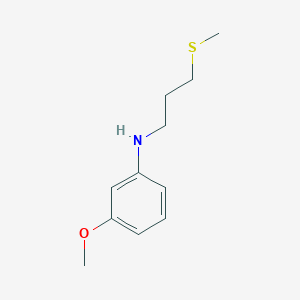
![4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]butanamide](/img/structure/B14003466.png)
![N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide](/img/structure/B14003470.png)
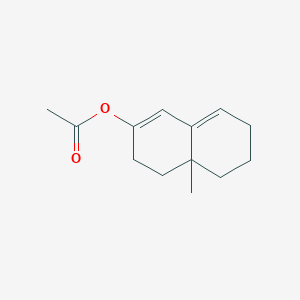
![((1AS,6bR)-5-methylenehexahydrocyclopropa[a]pyrrolizin-6a(4H)-yl)methanol](/img/structure/B14003476.png)
![2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one](/img/structure/B14003477.png)
![2-[(8-Fluoronaphthalen-2-yl)methyl]benzoic acid](/img/structure/B14003482.png)
